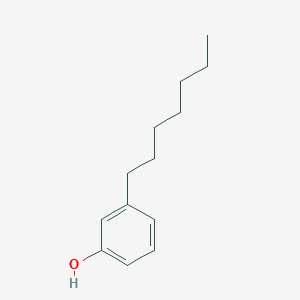

3-Heptylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFHCLOYLFCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275058 | |

| Record name | Phenol, 3-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103151-49-1 | |

| Record name | Phenol, 3-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Heptylphenol

Regioselective Synthesis Approaches

Regioselective synthesis is crucial for obtaining 3-heptylphenol with high purity, avoiding the formation of other isomers. Key methods include the coupling of Grignard reagents with cyclic enones followed by aromatization, Friedel-Crafts alkylation under specific conditions, and the demethylation of alkyl anisole precursors.

Grignard Reagent Coupling with Cyclic Enones

One effective regioselective pathway to 3-substituted phenols involves the 1,4-conjugate addition of a Grignard reagent to a cyclic enone, such as cyclohexenone. In this method, a heptyl Grignard reagent (heptylmagnesium halide) is reacted with cyclohexenone. The heptyl group adds to the β-carbon of the enone, forming a magnesium enolate intermediate. This approach is advantageous as it establishes the carbon skeleton with the alkyl group at the desired position relative to the eventual hydroxyl group.

A related strategy involves the reaction of a suitable phenol (B47542) with 3-chlorocyclohex-2-en-1-one in the presence of a base like potassium carbonate. This forms a 3-(aryloxy)cyclohex-2-en-1-one, which can then undergo further reactions to yield the target 3-alkylphenol. While this specific example leads to an ether linkage, the principle of building the substituted cyclohexenone ring as a precursor is a key aspect of this synthetic design.

Subsequent Oxidation and Aromatization Procedures

Following the Grignard addition to a cyclohexenone derivative, the resulting substituted cyclohexanone or cyclohexenone needs to be aromatized to form the phenolic ring. A common method involves bromination of the cyclic intermediate followed by dehydrobromination. For instance, a 3-(aryloxy)cyclohex-2-en-1-one can be brominated at the 2-position using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The subsequent treatment of the brominated intermediate with a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces elimination of hydrogen bromide, leading to the formation of the aromatic phenol ring encyclopedia.pub. This two-step process effectively converts the cyclic precursor into the desired 3-substituted phenol.

Friedel-Crafts Alkylation for Branched Alkylphenol Isomers

Friedel-Crafts alkylation is a classic method for introducing an alkyl group onto an aromatic ring. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction typically involves the use of an alkyl halide or an alkene as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. wikipedia.orgjk-sci.comiitm.ac.in When phenol is alkylated with heptene, a mixture of ortho-, meta-, and para-heptylphenol isomers is generally produced.

The regioselectivity of Friedel-Crafts alkylation can be influenced by the choice of catalyst and reaction conditions. However, a significant challenge with this method is the propensity for carbocation rearrangements, which often leads to the formation of branched alkylphenol isomers. For example, the reaction of phenol with 1-heptene can proceed through a secondary carbocation that can rearrange to a more stable carbocation before attacking the phenol ring, resulting in a branched heptyl chain attached to the phenol. This makes the synthesis of linear this compound via this method challenging without careful control of the reaction parameters. The use of milder catalysts and lower temperatures can sometimes minimize rearrangements and improve the yield of the desired linear isomer.

Table 1: Common Catalysts in Friedel-Crafts Alkylation

| Catalyst Type | Examples | Characteristics |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, can cause rearrangements and polyalkylation. |

| Solid Acids | Zeolites (e.g., H-beta, H-USY), Sulfonated resins | Offer easier separation and potential for shape selectivity, can reduce polyalkylation. |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Can be used with alkene alkylating agents. |

Demethylation of Alkyl Anisole Precursors

A common strategy to achieve regioselective synthesis of alkylphenols is to first alkylate anisole (methoxybenzene) and then demethylate the resulting alkylanisole. The methoxy group in anisole is a strong ortho-, para-directing group in electrophilic aromatic substitution. Therefore, Friedel-Crafts alkylation of anisole with a heptylating agent will primarily yield 2-heptylanisole and 4-heptylanisole. To obtain the meta-substituted product, a different synthetic route to 3-heptylanisole would be required, followed by demethylation.

Once the desired 3-heptylanisole precursor is obtained, the methyl group is cleaved to yield this compound. This demethylation can be achieved using various reagents. Strong acids such as hydrogen bromide (HBr) in acetic acid or boron tribromide (BBr₃) are effective for this transformation. encyclopedia.pub For example, reacting the methoxy derivative with BBr₃ in an appropriate solvent will selectively cleave the methyl-oxygen bond, yielding the desired phenol after workup. encyclopedia.pub

Reduction of Acylphenols

An alternative and highly regioselective route to this compound involves the Friedel-Crafts acylation of phenol, followed by reduction of the resulting acylphenol. In the first step, phenol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst. Due to the directing effect of the hydroxyl group, this reaction primarily yields 4-hydroxyheptanophenone. To obtain the meta-isomer, one would typically start with a different precursor or use specific reaction conditions that favor meta-acylation, though this is less common.

Assuming the desired 3-acylphenol is synthesized, the carbonyl group is then reduced to a methylene group to form the heptyl chain. Two of the most common methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves heating the acylphenol with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. vedantu.comquora.comchadsprep.comannamalaiuniversity.ac.in It is particularly effective for reducing aryl alkyl ketones. annamalaiuniversity.ac.in The acidic conditions of this reaction must be compatible with the rest of the molecule.

Wolff-Kishner Reduction : This reduction is carried out under basic conditions. The acylphenol is heated with hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. vedantu.comquora.com This method is suitable for compounds that are sensitive to strong acids.

Emerging Synthetic Pathways for Specific Isomers

Recent advancements in synthetic methodology have led to the development of more specific pathways for the synthesis of particular alkylphenol isomers, which can be applied to the synthesis of this compound.

One such emerging strategy involves the conversion of other alkylphenol isomers into the desired 3-alkylphenol. A patented process describes a method for the conversion of 4-alkyl-2-hydroxyphenols and 4-alkyl-2-alkoxyphenols into 3-alkylphenols. This suggests a potential route where an easily accessible isomer could be rearranged to the thermodynamically more stable or kinetically favored meta-isomer under specific catalytic conditions.

Another advanced approach for obtaining specific isomers is exemplified by the synthesis of 3-ethylphenol. This process involves the alkylation of phenol with ethylene over a crystalline aluminosilicate catalyst, which produces a mixture of ethylphenol isomers. Subsequently, the ortho- and para-isomers are selectively dealkylated over a different specific crystalline aluminosilicate catalyst at high temperatures, enriching the mixture in the meta-isomer. While this example uses an ethyl group, the principle of selective dealkylation could potentially be applied to the synthesis of this compound, representing a more sophisticated approach to isomer control.

Organometallic Coupling Reactions

The synthesis of specific alkylphenol isomers such as this compound is often unachievable through classical methods like Friedel-Crafts alkylation of phenol, which typically yields a mixture of ortho and para isomers. Modern organometallic coupling reactions, however, provide precise control over regioselectivity, enabling the targeted synthesis of the meta-substituted product. These reactions involve the formation of a carbon-carbon or carbon-oxygen bond catalyzed by a transition metal complex.

Palladium-catalyzed and copper-catalyzed cross-coupling reactions are prominent in the synthesis of phenols from aryl halides. beilstein-journals.orgresearchgate.net For the synthesis of this compound, a common strategy would involve the coupling of an organometallic reagent containing the heptyl group with a phenol precursor already functionalized at the 3-position.

Key organometallic coupling strategies applicable to this compound synthesis include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. To synthesize this compound, one could react 3-bromophenol (with the hydroxyl group protected) with heptylboronic acid or a heptylboronic ester in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgpressbooks.pub

Negishi Coupling: This method couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The synthesis could proceed by reacting a protected 3-iodophenol with a heptylzinc reagent.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide. A potential route involves the reaction between heptylmagnesium bromide and a protected 3-bromophenol, catalyzed by a nickel or palladium complex.

Copper-Catalyzed Hydroxylation: An alternative approach involves forming the C-O bond directly. This could be achieved by coupling 3-heptyl-bromobenzene with a hydroxide source, such as potassium hydroxide, using a copper catalyst. beilstein-journals.orgorganic-chemistry.org Various ligands, including N,N-bidentate and O,O-bidentate types, have been developed to improve the efficiency and scope of these reactions. researchgate.net

The choice of catalyst, ligand, solvent, and base is critical for optimizing the reaction yield and purity of the final product.

Table 1: Representative Catalyst Systems for Phenol Synthesis via C-O Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Reaction Type |

| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | Palladium-catalyzed Hydroxylation beilstein-journals.org |

| CuI | Triethanolamine | KOH / CsOH | Water | Copper-catalyzed Hydroxylation beilstein-journals.org |

| Cu₂O | Pyridine-2-aldoxime (PAO) | K₂CO₃ | Water | Copper-catalyzed Hydroxylation researchgate.net |

| CuI | 5-bromo-2-(1H-imidazol-2-yl)pyridine | CsOH | t-BuOH–DMSO–H₂O | Copper-catalyzed Hydroxylation researchgate.net |

Isomer-Specific Preparations and Purity Assessment for Analytical Standards

The production of this compound as an analytical standard demands not only a regioselective synthetic route but also a comprehensive assessment of its purity. alfa-chemistry.com Analytical standards must have a well-characterized and high level of purity to ensure the accuracy of analytical measurements. alfa-chemistry.com

Isomer-specific preparation is achieved by employing the aforementioned organometallic coupling reactions, which build the molecule from precursors where the substitution pattern is already defined. This avoids the generation of isomeric mixtures common to less selective reactions.

Once synthesized, the purity of the this compound standard must be rigorously evaluated. This is a multi-faceted process that aims to identify and quantify all impurities present. The "mass balance" approach is a common and thorough method for assigning purity, where the purity is calculated by subtracting the mass fractions of all identified impurities from 100%. researchgate.net

Key techniques for purity assessment include:

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary tool for separating and quantifying volatile organic impurities, including structural isomers (e.g., 2-Heptylphenol and 4-Heptylphenol). epa.gov The separation of phenolic isomers can be challenging due to their similar properties. chula.ac.th Specialized capillary columns, such as those with derivatized cyclodextrin or specific polysiloxane stationary phases, are often required to achieve baseline resolution. chula.ac.thvurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify less volatile or thermally labile organic impurities. Chiral HPLC or the use of chiral selectors can be employed if enantiomeric separation is necessary, although this compound itself is not chiral unless the heptyl group is branched in a specific manner. mdpi.com

Quantitative NMR (qNMR): Proton NMR (¹H-NMR) can serve as a powerful tool for purity assessment. nih.gov By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself. This method provides a valuable orthogonal check on chromatographic results. nih.gov

Karl Fischer Titration: This is the standard method for the precise determination of water content in a substance.

Thermogravimetric Analysis (TGA): TGA is used to quantify non-volatile impurities by measuring the change in mass of a sample as it is heated.

The combination of these techniques provides a comprehensive purity profile, ensuring the reliability of the this compound as an analytical standard.

Table 2: Analytical Techniques for Purity Assessment of this compound Standards

| Analytical Technique | Purpose / Impurity Type Detected |

| Gas Chromatography (GC-FID, GC-MS) | Quantification of structurally related organic impurities, isomers, and residual solvents. researchgate.netepa.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile or thermally unstable organic impurities. |

| Quantitative ¹H-NMR (qNMR) | Absolute purity determination by comparison to a certified internal standard. nih.gov |

| Karl Fischer Titration | Determination of water content. researchgate.net |

| Thermogravimetric Analysis (TGA) | Measurement of non-volatile inorganic or organic residue. researchgate.net |

Chemical Reactivity and Transformation of 3 Heptylphenol

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of 3-heptylphenol is a potent activating group in electrophilic aromatic substitution (EAS) reactions. By donating its lone pair of electrons into the aromatic π-system, it stabilizes the carbocation intermediate (the arenium ion), thereby accelerating the rate of substitution. This electron-donating effect is most pronounced at the ortho and para positions relative to the hydroxyl group, making these the primary sites of electrophilic attack. The heptyl group at the meta position offers some steric hindrance to the adjacent ortho positions.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts alkylation and acylation. While specific studies on this compound are limited, its reactivity can be inferred from the well-established behavior of other alkylphenols.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring of this compound is anticipated to occur readily. Direct nitration of phenols can be achieved using nitric acid, and the conditions can be controlled to favor mono- or polysubstitution. A patented process for the direct nitration of alkylphenols using nitric acid in the presence of an oxidation inhibitor (such as a secondary or tertiary alcohol) highlights a method to increase the yield of the desired nitrated product while minimizing oxidative side reactions. google.com For this compound, nitration would be expected to yield a mixture of nitro-3-heptylphenols, with substitution occurring at the positions ortho and para to the hydroxyl group.

Halogenation: The reaction of this compound with halogens such as bromine or chlorine is expected to be a rapid process. Due to the highly activating nature of the hydroxyl group, halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.com Depending on the reaction conditions (solvent, temperature, and stoichiometry of the halogen), mono-, di-, or tri-halogenated products can be obtained. For instance, reaction with bromine water typically leads to the precipitation of a polybrominated phenol (B47542). byjus.com In the case of this compound, halogenation would likely yield products with halogen atoms at the available ortho and para positions. Studies on the halogenation of other phenolic compounds in chlorinated waters containing iodide have shown that the presence of iodide can significantly accelerate the rate of transformation and lead to the formation of iodinated byproducts. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl and acyl groups, respectively, to aromatic rings. wikipedia.org While phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the phenolic oxygen, these reactions can be achieved under specific conditions. stackexchange.com The reaction of phenols with acyl chlorides can lead to either O-acylation (ester formation) or C-acylation (hydroxyarylketone formation). stackexchange.comechemi.com The outcome is often dependent on the reaction conditions, with an excess of the Lewis acid catalyst generally favoring C-acylation through a Fries rearrangement of the initially formed ester. echemi.com For this compound, Friedel-Crafts acylation would be expected to introduce an acyl group at the ortho or para position to the hydroxyl group.

| Electrophilic Aromatic Substitution | Typical Reagents | Expected Major Products for this compound |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-heptylphenol, 4-Nitro-3-heptylphenol, 6-Nitro-3-heptylphenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-5-heptylphenol, 4-Bromo-3-heptylphenol, 6-Bromo-3-heptylphenol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-5-heptylphenol, 4-Acyl-3-heptylphenol, 6-Acyl-3-heptylphenol |

Oxidation Pathways of the Phenolic Moiety

The phenolic group of this compound is susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. The oxidation can either involve the aromatic ring and the hydroxyl group or the aliphatic heptyl side chain.

Oxidation of the phenolic moiety often leads to the formation of quinone-type structures. Phenols can be oxidized by strong oxidizing agents to form benzoquinones. libretexts.org This transformation involves the loss of two electrons and two protons from the aromatic ring.

Furthermore, the aliphatic side chain of alkylphenols can undergo oxidation. A study on the selective oxidation of aliphatic C–H bonds in alkylphenols using a chemomimetic biocatalytic system demonstrated that it is possible to functionalize the alkyl chain while leaving the aromatic ring intact. pnas.org This enzymatic system was capable of oxidizing various p- and m-alkylated phenols. pnas.org While this compound was not specifically tested, this research suggests that biological or biomimetic oxidation could be a pathway for the transformation of the heptyl group, potentially leading to alcohols, ketones, or carboxylic acids on the side chain.

The biodegradation of alkylphenols in the environment is another important transformation pathway. Microorganisms have been shown to degrade phenols and alkylphenols. nih.govacademicjournals.orgicontrolpollution.com The degradation often initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by successive β-oxidation. The degradation of alkylphenol ethoxylates, which are widely used surfactants, proceeds through the shortening of the ethoxylate chain, followed by the degradation of the resulting alkylphenol. nih.govresearchgate.netnih.gov

| Oxidation Reaction | Potential Oxidizing Agent | Possible Transformation Products of this compound |

| Phenolic Ring Oxidation | Chromic acid, Fremy's salt | Heptyl-1,4-benzoquinone |

| Aliphatic Chain Oxidation | Biocatalytic systems, microorganisms | Hydroxylated heptylphenols, Keto-heptylphenols, Carboxy-heptylphenols |

Catalytic Reactions and Mechanistic Investigations

Catalysis plays a crucial role in the transformation of phenols, including alkylphenols like this compound. Various catalytic processes can be employed to either functionalize the molecule or to degrade it.

Catalytic dealkylation is a significant reaction for alkylphenols. An acidic ZSM-5 zeolite has been shown to be an effective catalyst for the selective conversion of alkylphenols to phenol and olefins. rsc.orgresearchgate.net This process is of interest for the valorization of lignocellulose-derived compounds. The presence of water was found to be crucial for maintaining the catalytic activity by competing with phenol for adsorption on the catalyst surface. rsc.orgresearchgate.net Applying this to this compound would be expected to yield phenol and heptene.

Catalytic oxidation is another important transformation. The degradation of phenolic compounds in wastewater can be achieved through catalytic processes, often involving advanced oxidation processes that generate highly reactive hydroxyl radicals. While specific studies on this compound are not prevalent, the general mechanisms of phenol degradation by such methods are well-documented.

Mechanistic investigations into the reactions of phenols often involve both experimental and computational approaches. Theoretical studies, for example using Density Functional Theory (DFT), have been employed to understand the reaction mechanisms of various chemical transformations, including cycloaddition reactions. mdpi.comresearchgate.net Such studies can provide valuable insights into the reactivity and selectivity of reactions involving phenolic compounds.

| Catalytic Reaction | Catalyst Type | Potential Application for this compound |

| Dealkylation | Acidic Zeolites (e.g., ZSM-5) | Conversion to phenol and heptene |

| Oxidation | Transition metal catalysts | Degradation for environmental remediation |

Advanced Analytical Characterization and Detection of 3 Heptylphenol

Chromatographic Methodologies

Chromatography is essential for separating 3-Heptylphenol from isomers and other compounds within a sample. The choice of method depends on the analytical objective, such as isomer-specific identification or ultra-trace quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of alkylphenols like this compound. The high resolution of modern capillary columns allows for the effective separation of various alkylphenol isomers, which can be challenging due to their similar physical properties. chula.ac.th To improve chromatographic performance and sensitivity, a derivatization step is often employed. dphen1.com A common technique is pentafluorobenzoyl derivatization, which converts the active hydrogen of the phenolic hydroxyl group into a less polar, more volatile ether, making the compound more suitable for GC analysis. dphen1.com

The mass spectrometer detector provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its characteristic fragmentation patterns upon electron ionization. nih.gov Even when isomers co-elute chromatographically, their unique mass spectra can sometimes be used for deconvolution and identification. vurup.sk The selection of an appropriate GC column, such as a DB-5 or TG-5MS, is critical for achieving the necessary separation. thermofisher.comepa.gov

Table 1: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column Type | TG-5MS, DB-5 (or equivalent) | Provides separation of isomers based on polarity and boiling point. thermofisher.comepa.gov |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. thermofisher.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching and identification. thermofisher.com |

| Derivatization | Pentafluorobenzoyl chloride | Improves volatility and chromatographic peak shape. dphen1.com |

For detecting minute quantities of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique is particularly valuable for analyzing complex environmental or biological samples where target analyte concentrations can be extremely low. nih.gov The LC system, often using a C18 reversed-phase column, separates the compounds in the liquid phase before they enter the mass spectrometer. nih.gov

Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). jasco-global.com A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. mdpi.com This process minimizes background noise and allows for quantification at very low levels, often in the parts-per-billion (µg/L) or parts-per-trillion (ng/L) range. nih.govjasco-global.com Method sensitivity can be further enhanced through pre-column derivatization with reagents like dansyl chloride. mendelnet.cz

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of this compound, with detection capabilities determined by the choice of detector. nih.gov While not as sensitive as mass spectrometry for trace analysis, certain detectors provide excellent performance for various applications.

A Diode Array Detector (DAD) or UV/VIS detector is commonly used, as the phenolic ring absorbs ultraviolet light. nih.govb-ac.co.uk A DAD can acquire the full UV spectrum for a peak, aiding in compound identification and purity assessment. marshallscientific.com For alkylphenols, a detection wavelength of around 279 nm is often employed. nih.gov

For higher sensitivity and selectivity, a Fluorescence Detector (FLD) can be utilized. marshallscientific.com Phenolic compounds are naturally fluorescent or can be derivatized to become so. marshallscientific.com FLD is less susceptible to matrix interference than UV detection. A typical analysis might use an excitation wavelength of 220 nm and measure the emission at 315 nm. nih.gov

Table 2: Common HPLC Detectors for Alkylphenol Analysis

| Detector Type | Principle | Typical Wavelengths for Alkylphenols | Key Advantage |

|---|---|---|---|

| Diode Array Detector (DAD) | UV/Vis Absorbance | ~279 nm nih.gov | Provides spectral data for peak identification and purity. marshallscientific.com |

| Fluorescence Detector (FLD) | Measures fluorescence emission | Excitation: ~220 nm, Emission: ~315 nm nih.gov | High sensitivity and selectivity for trace analysis. marshallscientific.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio | N/A | Highest sensitivity and specificity; structural information. pharmaguideline.com |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound. These techniques probe the molecule's interaction with electromagnetic radiation to reveal details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. researchgate.netjchps.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the aromatic ring, the protons of the heptyl chain, and the single proton of the hydroxyl group. The chemical shifts (δ), integration (relative number of protons), and splitting patterns (spin-spin coupling) of the aromatic protons would confirm the 1,3- (meta) substitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov For this compound, this would include distinct signals for the carbons of the aromatic ring (with the carbon attached to the hydroxyl group being significantly downfield) and the seven carbons of the alkyl chain.

Together, 1D and 2D NMR experiments (like COSY and HSQC) can be used to map out the entire molecular structure and confirm the identity of this compound. core.ac.uk

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. okstate.edu The IR spectrum of this compound is characterized by several key absorption bands that confirm its phenolic structure.

The most prominent feature is a broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info Other significant absorptions include C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and the alkyl chain (just below 3000 cm⁻¹). Aromatic C=C ring stretching vibrations appear in the 1600–1440 cm⁻¹ region, while a strong C-O stretching band is observable between 1230 and 1140 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550–3200 (broad) | O-H Stretch | Hydroxyl (-OH) docbrown.info |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2960–2850 | C-H Stretch | Alkyl Chain (-C₇H₁₅) |

| 1600–1440 | C=C Stretch | Aromatic Ring docbrown.info |

| 1230–1140 | C-O Stretch | Phenolic C-O docbrown.info |

Quantitative Analysis Techniques

The accurate quantification of this compound in various environmental and biological matrices is crucial for assessing its potential impact and exposure levels. Advanced analytical techniques, particularly those involving mass spectrometry, are employed to achieve the necessary sensitivity and selectivity for reliable measurements.

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the highly accurate determination of organic compounds, including this compound. This method relies on the use of an isotopically labeled version of the analyte as an internal standard. By adding a known amount of the labeled standard to the sample, any variations or losses during sample preparation, extraction, and analysis affect both the native and labeled compound equally. This allows for a very precise and accurate quantification based on the measured ratio of the native to the labeled analyte. dphen1.comnih.govepa.gov

A common approach for the analysis of alkylphenols involves gas chromatography coupled with mass spectrometry (GC-MS) operated in the selected ion monitoring (SIM) mode. researchgate.net In a typical IDMS workflow for this compound, a known quantity of a stable isotope-labeled this compound (e.g., containing ¹³C or ²H) would be spiked into the sample prior to extraction. After sample cleanup and derivatization, the extract is injected into the GC-MS system. The mass spectrometer is set to monitor specific ions characteristic of both the native this compound and its isotopically labeled internal standard. The concentration of this compound in the original sample can then be calculated from the ratio of the signal intensities of the native and labeled compounds. This method effectively compensates for matrix effects and variations in instrument response, leading to highly reliable quantitative data. dphen1.comnih.govmdpi.com

The use of IDMS has been successfully demonstrated for the analysis of other alkylphenols and related compounds like bisphenol A in complex matrices such as food crops and human urine. nih.govmdpi.comnih.gov For instance, in the analysis of environmental estrogens in vegetables and fruits, an isotope dilution GC-MS method was developed using isotopically labeled standards, achieving high recoveries and low detection limits. nih.gov Similarly, a method for urinary bisphenol A and alkylphenols utilized automated solid-phase extraction coupled to isotope dilution-GC/MS, demonstrating the robustness and sensitivity of this approach. nih.gov

Certified Reference Materials for Metrological Traceability

Certified Reference Materials (CRMs) are essential for ensuring the metrological traceability and quality of analytical measurements. cpachem.com CRMs are highly characterized materials with a certified property value, uncertainty, and a statement of metrological traceability. cpachem.com They are used for method validation, calibration of instruments, and quality control, thereby ensuring that the results of different laboratories are comparable and reliable.

For the analysis of this compound, CRMs of the pure substance are necessary to prepare accurate calibration standards. Several suppliers of chemical standards offer a range of phenolic compounds, including isomers of heptylphenol. For example, a certified reference material for 4-Heptylphenol (B162531) is commercially available, which can be used for quality control and method development for alkylphenol analysis. lgcstandards.com Additionally, technical mixtures of heptylphenol are also available as reference materials. hpc-standards.com The availability of such standards is crucial for laboratories to demonstrate the accuracy of their analytical methods for this compound and to ensure that their results are traceable to the International System of Units (SI).

Sample Preparation and Enrichment Strategies

Due to the often low concentrations of this compound in environmental and biological samples, effective sample preparation and enrichment are critical steps prior to instrumental analysis. These procedures aim to isolate the analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances.

Solid-Phase Extraction (SPE) and Microextraction Variants

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phenols from aqueous samples. nih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analyte of interest. nih.gov Subsequently, the retained analyte is eluted with a small volume of a suitable organic solvent. For the extraction of alkylphenols like this compound, polymeric sorbents such as styrene-divinylbenzene are commonly employed. cmes.org The efficiency of the extraction can be influenced by factors such as the pH of the sample, the type of sorbent, and the choice of eluting solvent. A study on the simultaneous determination of bisphenol A and various alkylphenols, including 4-n-heptylphenol, in environmental water utilized a solid phase extraction membrane with a styrene/divinylbenzene polymer adsorbent. cmes.org

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that combines sampling, extraction, and concentration into a single step. mdpi.com In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. For the analysis of alkylphenols, various fiber coatings have been investigated, with polyacrylate (PA) fibers often showing good performance. jeaht.org The optimization of SPME parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility. mdpi.comjeaht.org

Table 1: Comparison of SPE and SPME for Phenol (B47542) Analysis

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

|---|---|---|

| Principle | Analyte partitions between a liquid sample and a solid sorbent packed in a cartridge. | Analyte partitions between the sample and a coated fiber. |

| Solvent Usage | Requires organic solvents for elution. | Generally solvent-free. |

| Sample Volume | Typically larger sample volumes (mL to L). | Smaller sample volumes (mL). |

| Automation | Can be automated. | Easily automated. |

| Advantages | High loading capacity, wide range of sorbents available. | Fast, simple, portable, combines extraction and concentration. |

| Disadvantages | Can be time-consuming, requires solvent disposal. | Fiber fragility, limited sample capacity, potential for matrix effects. |

Liquid-Liquid Microextraction Techniques

Liquid-Liquid Microextraction (LLME) techniques are miniaturized versions of traditional liquid-liquid extraction that offer advantages such as reduced solvent consumption, lower costs, and higher enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. nih.govmdpi.comthermofisher.comyoutube.com In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone or acetonitrile) is rapidly injected into the aqueous sample. nih.govdphen1.com This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. After a short extraction time, the mixture is centrifuged to separate the organic and aqueous phases. The sedimented organic phase, containing the concentrated analyte, is then collected for analysis. DLLME has been successfully applied to the determination of alkylphenols and their ethoxylates in water samples, demonstrating good linearity and low detection limits. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another LLME technique that utilizes a porous polypropylene hollow fiber to separate the sample and acceptor phases. nih.govscirp.orgepa.govchromatographyonline.comchromatographyonline.com In the three-phase mode, the pores of the hollow fiber are impregnated with a water-immiscible organic solvent, which acts as a supported liquid membrane. chromatographyonline.comchromatographyonline.com The lumen of the fiber is filled with an acceptor solution of a different pH than the sample. For acidic analytes like phenols, the sample is acidified to keep them in their neutral form, allowing them to diffuse through the organic liquid membrane into the alkaline acceptor phase in the lumen, where they are ionized and trapped. This technique provides high enrichment factors and excellent sample cleanup. chromatographyonline.com HF-LPME has been used for the simultaneous determination of various phenol substituting compounds, including alkylphenols, in environmental water samples. epa.gov

Table 2: Overview of Liquid-Liquid Microextraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the aqueous sample, forming a cloudy solution. | Very fast, high enrichment factors, low solvent consumption. | Requires a disperser solvent, centrifugation step is necessary. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | A porous hollow fiber supports a liquid membrane separating the sample from an acceptor phase in the fiber lumen. | Excellent sample cleanup, high enrichment factors, solvent consumption is minimal. | Longer extraction times compared to DLLME, requires specialized hollow fibers. |

Solid-Phase Analytical Derivatization (SPAD) for Enhanced Detectability

For compounds like this compound, derivatization is often employed to improve their chromatographic properties and enhance their detectability, particularly in gas chromatography. Solid-Phase Analytical Derivatization (SPAD) is a technique that combines extraction and derivatization into a single step. dphen1.comresearchgate.net In this approach, the analyte is first adsorbed onto a solid-phase extraction sorbent. Then, the derivatizing reagent is passed through the sorbent, reacting with the adsorbed analyte. The resulting derivative is then eluted for analysis.

An example of SPAD for the analysis of alkylphenols involves the use of pentafluorobenzyl bromide (PFBBr) as the derivatizing reagent on a styrene-divinylbenzene copolymer-based SPE cartridge. nih.govdphen1.com This method has been used for the simultaneous measurement of urinary bisphenol A and several alkylphenols. nih.gov The derivatization of the phenolic hydroxyl group with PFBBr forms a pentafluorobenzyl ether, which is more volatile and has better chromatographic properties than the underivatized phenol. Another common derivatization approach for phenols is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, leading to more stable and volatile derivatives suitable for GC-MS analysis. jeaht.orgnih.gov Combining derivatization with solid-phase extraction, either sequentially or simultaneously as in SPAD, provides a robust and sensitive method for the determination of trace levels of this compound. researchgate.net

Environmental Behavior and Transformation Pathways of 3 Heptylphenol

Environmental Distribution and Compartmentalization

The distribution of 3-Heptylphenol in the environment is governed by its physicochemical properties, which dictate how it partitions between water, soil, sediment, and air.

As a member of the alkylphenol group, this compound's behavior is characterized by a degree of hydrophobicity due to its seven-carbon alkyl chain. This property suggests a tendency to partition from aqueous phases into more organic environments. In aquatic systems, this means it is likely to associate with suspended organic matter and accumulate in the lipid tissues of aquatic organisms. In terrestrial environments, it is expected to bind to the organic fraction of soils, limiting its mobility in groundwater. The degradation of ethoxylate derivatives is a primary source of alkylphenols like heptylphenol in the environment, leading to their presence in both aquatic and terrestrial compartments service.gov.uk.

The interaction of this compound with soils and sediments is primarily driven by sorption, a process that includes both adsorption (to a surface) and absorption (into a matrix) regulations.gov. The extent of sorption is influenced by the properties of the chemical itself and the characteristics of the soil or sediment, such as organic matter content, pH, and clay content researchgate.netepa.gov.

Sorption of organic compounds in soil is often described using the Freundlich isotherm model. While specific data for this compound is limited, studies on analogous compounds provide insight into its likely behavior. For instance, a study on a transformation product of chlorothalonil in various soils demonstrated Freundlich Adsorption Coefficients (KF) ranging from 2.3 to 8.1 L/kg regulations.gov. The organic carbon-normalized adsorption coefficient (KFOC) values ranged from 130 to 325 L/kg, indicating moderate adsorption to the tested soils regulations.gov. The desorption coefficients were similar to the adsorption coefficients, suggesting that the sorption process was relatively reversible regulations.gov. It is plausible that this compound exhibits similar moderate and reversible sorption behavior, primarily governed by its affinity for soil organic matter. The pH of the system can significantly affect sorption by altering the surface charge of the soil particles and the chemical form of the pollutant researchgate.net.

Table 1: Example Sorption and Desorption Data for an Analogous Compound This table presents data for a transformation product of chlorothalonil to illustrate typical sorption dynamics in soil systems.

| Soil Type | Freundlich Adsorption Coefficient (KF) (L/kg) | Organic Carbon-Normalized Adsorption Coefficient (KFOC) (L/kg) | Freundlich Desorption Coefficient (KF-des) (L/kg) | Percent Adsorption (%) |

| Soil 1 | 2.3 | 130 | 1.7 | 18.1 |

| Soil 2 | 3.5 | 250 | 3.2 | 35.5 |

| Soil 3 | 4.1 | 225 | 3.8 | 45.2 |

| Soil 4 | 8.1 | 325 | 8.3 | 66.4 |

| Soil 5 | 4.5 | 300 | 3.5 | 50.8 |

| Data sourced from a batch equilibrium study on a chlorothalonil transformation product. regulations.gov |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric components or light.

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by hydroxyl radicals (•OH) unito.it. These highly reactive radicals are the dominant oxidizing chemical in the atmosphere, responsible for cleansing the air of most pollutants unito.itnih.gov. For phenolic compounds, this process can begin with the formation of a phenoxyl radical after an electron transfer researchgate.net. Further reactions can lead to the formation of benzoquinone and subsequent ring breakage, producing various organic acids that are more biodegradable researchgate.net. The atmospheric lifetime of a compound is dependent on its reaction rate with •OH radicals; for many volatile organic compounds, this lifetime can be short, indicating rapid degradation avestia.com. Given its structure, this compound is expected to be susceptible to degradation by atmospheric hydroxyl radicals.

Hydrolysis, the breakdown of a compound by reaction with water, is generally not a significant degradation pathway for phenols, which are chemically stable in this regard.

Photolysis, or degradation by light, can occur directly or indirectly. Direct photolysis involves the absorption of light by the chemical itself, leading to its breakdown. Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive species that then degrade the target chemical. In aqueous environments, common photosensitizers like nitrate (NO₃⁻) can be photolyzed to produce hydroxyl radicals nih.gov. These hydroxyl radicals can then effectively degrade organic pollutants nih.gov. Therefore, while this compound may be relatively stable to direct photolysis, its degradation in sunlit surface waters could be accelerated by the presence of photosensitizing agents.

Biotic Degradation Pathways

Biodegradation is a critical process for the removal of organic pollutants from the environment, carried out by microorganisms such as bacteria. Several bacterial strains have been identified that can use phenolic compounds as their sole source of carbon and energy nih.gov.

While specific pathways for this compound are not detailed in the available research, the degradation of similar compounds, such as chlorophenols and p-nitrophenol, provides a strong model for its likely fate nih.govresearchgate.net. The bacterial degradation of phenols typically proceeds via one of two main routes after an initial hydroxylation step that forms a catechol-like intermediate:

Ortho-cleavage Pathway : The aromatic ring of the catechol intermediate is cleaved between the two hydroxyl groups. For example, in the degradation of 3-chlorocatechol, a catechol-1,2-dioxygenase cleaves the ring to form 2-chloro-cis,cis-muconate, which is further metabolized nih.gov.

Meta-cleavage Pathway : The ring is cleaved adjacent to one of the hydroxyl groups. This pathway can lead to complete mineralization of the compound, as seen in the degradation of chloro-aromatics by Pseudomonas putida GJ31 nih.gov.

In the degradation of p-nitrophenol, key intermediates identified include hydroquinone and 1,2,4-benzenetriol, indicating a pathway involving initial hydroxylation followed by ring cleavage researchgate.net. It is highly probable that the biodegradation of this compound follows a similar sequence, involving initial modification of the heptyl group or hydroxylation of the phenol (B47542) ring, followed by either ortho- or meta-cleavage by specialized bacteria in soil and water.

Microbial Biodegradation Processes

The breakdown of phenolic compounds like this compound in the environment is largely driven by microbial activity. nitrkl.ac.inacademicjournals.org Numerous microorganisms, including a wide variety of bacteria and fungi, have demonstrated the ability to degrade phenols, utilizing them as a source of carbon and energy. nitrkl.ac.inresearchgate.net Bacterial genera such as Pseudomonas, Acinetobacter, and Bacillus are frequently cited for their efficiency in breaking down these compounds. academicjournals.orgresearchgate.netnih.gov The process of biodegradation involves the organism first coming into physical contact with the substrate, followed by the secretion of extracellular enzymes or direct uptake, leading to intracellular metabolism. academicjournals.org The effectiveness of this degradation is influenced by several factors, including the specific microbial strains present, the concentration of the pollutant, temperature, and pH. nih.gov For instance, studies on Pseudomonas fluorescens and Pseudomonas cepacia have shown that optimal phenol degradation occurs around 20°C and is significantly affected by the initial substrate concentration and the size of the microbial inoculum. nih.gov

Table 1: Microorganisms Involved in Phenol Biodegradation

| Microbial Group | Examples of Genera |

|---|---|

| Bacteria | Pseudomonas, Acinetobacter, Alcaligenes, Bacillus, Rhodococcus, Sphingomonas researchgate.netnih.gov |

| Fungi | Candida, Fusarium, Aspergillus, Phanerochaete, Trichosporon researchgate.net |

Enzymatic Transformation and Metabolic Intermediates

The microbial degradation of this compound proceeds through a series of enzymatic reactions. In aerobic conditions, the process typically begins with the action of monooxygenase enzymes, such as phenol hydroxylase. researchgate.net This enzyme hydroxylates the aromatic ring at the position ortho to the existing hydroxyl group, converting the phenol into a catechol intermediate. researchgate.net This catechol is a central intermediate in the degradation pathway for many phenolic compounds. researchgate.net

Following its formation, the aromatic ring of catechol is cleaved by dioxygenase enzymes. This ring-cleavage can occur through two primary pathways:

Ortho-cleavage pathway : Catalyzed by catechol 1,2-dioxygenase, this pathway leads to the formation of succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. researchgate.net

Meta-cleavage pathway : Initiated by catechol 2,3-dioxygenase, this pathway results in intermediates like 2-hydroxymuconic semialdehyde, which are further processed to form pyruvate and acetaldehyde. researchgate.net

These enzymatic steps effectively break down the stable aromatic structure, transforming the pollutant into simpler molecules that can be assimilated by the microorganism. nitrkl.ac.in

Investigation of Ipso-Substitution Mechanisms in Microbial Systems

For alkylphenols with branched-chain structures, such as isomers of heptylphenol, a crucial and unique degradation mechanism known as ipso-substitution has been identified, particularly in Sphingomonas and related bacterial species. nih.govchimia.ch This mechanism involves an initial hydroxylation of the aromatic ring at the C1 position, the same carbon atom (the ipso-carbon) to which the alkyl group is attached. chimia.chnih.gov

This ipso-hydroxylation leads to the formation of an unstable intermediate, a 4-hydroxy-4-alkylcyclohexa-2,5-dienone, also known as a quinol. chimia.ch From this intermediate, the alkyl side chain is cleaved and released as a carbocation. nih.govchimia.ch The presence of a quaternary α-carbon in the alkyl chain is thought to be a prerequisite for this type of C-C bond breakage, as it stabilizes the resulting carbocation. nih.gov The reaction is classified as a type II ipso-substitution, which yields hydroquinone and the corresponding alcohol (e.g., heptanol) after the carbocation reacts with water. nih.govsci-hub.box This pathway is significant because it provides a method for microorganisms to break the highly stable bond between the aromatic ring and a complex alkyl substituent, a critical step in the degradation of many persistent alkylphenol pollutants. nih.govnih.gov

Formation and Identification of Specific Metabolites (e.g., Nitro-Metabolites)

While the primary degradation of this compound follows pathways common to other alkylphenols, the presence of additional functional groups, such as a nitro group, introduces alternative metabolic routes. The microbial metabolism of nitroaromatic compounds can proceed via two main pathways. nih.gov

The first involves the reduction of the nitro group. Under certain conditions, enzymes can reduce the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form an amino group (-NH₂). nih.gov This can lead to the formation of aminophenol derivatives. For some compounds, this reduction is carried out by bacteria within the gastrointestinal tract of animals, while for others, it can occur under aerobic conditions via hepatic enzymes. nih.gov

A second pathway involves the replacement of the nitro group with glutathione, a reaction catalyzed by glutathione S-transferases. nih.gov The formation of specific metabolites is highly dependent on the structure of the parent compound and the specific microbial enzymes present. For example, studies with Pseudomonas putida have shown that it can transform various nitrophenols, releasing the nitrogen as ammonia. researchgate.net In amphibians, 3-nitrophenol has been shown to be metabolized into 3-nitrophenyl glucuronide, 3-nitrophenyl sulphate, and 3-acetamidophenyl sulphate. unipa.it

Long-Term Environmental Fate and Persistence Assessment

Alkylphenols, including this compound, are recognized for their environmental persistence. usgs.govresearchgate.net Their chemical structure, particularly the combination of a hydrophobic alkyl chain and a polar hydroxyl group, contributes to their moderate solubility in water and a tendency to partition into soil and sediment. researchgate.netservice.gov.uk

The persistence of these compounds is a significant concern. Due to their hydrophobicity, they have a moderate potential to bioaccumulate in aquatic organisms. usgs.govservice.gov.uk Once in the environment, particularly in anaerobic sediments, their degradation rate can be very slow. For instance, the half-lives of related nonylphenols in marine sediments have been estimated to be on the order of decades. usgs.gov This persistence means that even with low levels of continuous release, these compounds can accumulate in the environment over time, posing a long-term risk to ecosystems. researchgate.netrsc.org

Analytical Strategies for Environmental Monitoring and Trace Contaminant Tracking

Effective monitoring of this compound in environmental matrices such as water, soil, and sediment requires sensitive and specific analytical methods. The standard approach for the analysis of phenols and alkylphenols involves chromatographic techniques coupled with mass spectrometry. nih.govresearchgate.net

Common Analytical Workflow:

Sample Preparation : This is a critical step to extract and concentrate the analyte from the complex environmental matrix. Common methods include liquid-liquid extraction at an acidic pH or solid-phase extraction (SPE) using adsorbent resins. nih.gov

Chromatographic Separation : Gas chromatography (GC) or liquid chromatography (LC) is used to separate this compound from other compounds in the extract. Capillary columns are often preferred in GC for their high resolving power. nih.govresearchgate.net

Detection and Quantification : Mass spectrometry (MS) is the most widely used detection method due to its high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target compound, even at trace levels. nih.govepa.gov Flame ionization detection (FID) is another sensitive option for GC analysis. nih.gov

Isotope dilution techniques, where a labeled internal standard is added to the sample at the beginning of the analysis, are often employed to correct for any analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of the results. epa.gov

Table 2: Analytical Techniques for Phenol Monitoring

| Technique | Description | Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then identified and quantified by their mass-to-charge ratio. nih.gov | High sensitivity, high specificity, well-established methods. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before MS detection. Suitable for less volatile or thermally unstable compounds. | Applicable to a wider range of compounds than GC-MS, high sensitivity. researchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid adsorbent to isolate and concentrate analytes from a liquid sample. nih.gov | Efficient concentration of trace contaminants, reduces matrix interference. |

Non Biological Applications and Industrial Significance of 3 Heptylphenol

Precursor in Chemical Synthesis

Alkylphenols, including heptylphenol isomers, serve as key intermediates in the synthesis of a range of industrial chemicals. Their reactivity allows for further functionalization of the phenolic ring or the alkyl chain, leading to the creation of more complex molecules with specific properties.

Production of Alkylphenol Ethoxylates (APEs)

Alkylphenol ethoxylates (APEs) are a significant class of non-ionic surfactants widely used in various industrial and domestic applications researchgate.netverisk.com. While nonylphenol ethoxylates (NPEs) and octylphenol (B599344) ethoxylates (OPEs) are among the most common, other alkylphenols, including heptylphenol, can also be ethoxylated to form APEs researchgate.net. The ethoxylation process involves reacting the alkylphenol with ethylene (B1197577) oxide, adding a chain of ethoxy groups to the hydroxyl group of the phenol (B47542). This process enhances the water solubility and surfactant properties of the compound. APEs derived from heptylphenol would similarly function as surfactants, utilized in detergents, emulsifiers, and dispersing agents, although their prevalence may be lower compared to those derived from nonyl- or octylphenol.

Role in Polymer Science

Alkylphenols are utilized in polymer science primarily as additives to enhance the properties and performance of various polymeric materials.

Additives in Resins and Polymers

Heptylphenol isomers can be incorporated into resins and polymers as additives. Alkylphenols are used in the production of phenolic resins, which are valued for their durability and resistance to heat and chemicals . These resins find applications in adhesives, coatings, and plastics . The incorporation of alkylphenols can influence the properties of the resulting polymer, such as its flexibility, thermal stability, and compatibility with other materials. Specifically, para-heptylphenol has been mentioned as an exemplary alkylphenol used in the preparation of modified phenolic resins google.com.

Function as Thermal Stabilizers and Antioxidants

Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group on the aromatic ring to donate a hydrogen atom and scavenge free radicals, thus preventing oxidative degradation. Alkylphenols, including heptylphenol, can function as antioxidants in polymers and other materials, helping to prevent degradation from oxidative stress during processing and use . This is particularly important for polymers exposed to heat, light, or oxygen, which can cause chain scission, cross-linking, and other forms of degradation that reduce the material's performance and lifespan. While specific data on 3-heptylphenol as a thermal stabilizer or antioxidant in polymers is limited in the provided search results, the general role of alkylphenols with similar structures (like nonylphenol and other substituted phenols) as antioxidants and thermal stabilizers in polymers is well-documented specialchem.compishrochem.comvinatiorganics.comseiko-chem.co.jpbasf.com.

Specialty Chemical Formulations

Alkylphenols are also components in various specialty chemical formulations, contributing specific properties to these products.

Components in Lubricant Additives

Heptylphenol, particularly 4-heptylphenol (B162531) (a para-substituted isomer), is used as a component in lubricant additives . These additives are crucial for enhancing the performance and lifespan of lubricants and greases in various industrial sectors complianceandrisks.comchemsafetypro.com. Lubricant additives can provide properties such as anti-wear, anti-corrosion, and antioxidant capabilities. The inclusion of alkylphenols in lubricant formulations can contribute to their ability to prevent oxidation and degradation of the lubricant base stock, especially under high-temperature and high-pressure conditions encountered in machinery. Reaction products involving 4-heptylphenol have been identified as lubricant additives complianceandrisks.comchemsafetypro.com.

Other Industrial Uses and Formulations

Information specifically detailing the other industrial uses and formulations of this compound is not extensively available within the scope of the conducted search. While related alkylphenol compounds are known for their applications in various industrial sectors, such as in the production of surfactants, stabilizers, and chemical intermediates used in polymers and plastics, specific industrial uses or formulations for the this compound isomer were not prominently found in the search results solubilityofthings.com. Reaction products involving related compounds like 4-heptylphenol have been noted for use in fuel additives, inks, lubricants, and as polymer stabilizers ihmm.orgatlascopcogroup.com. 4-Heptylphenol has also been detected in migration studies from food contact materials, including plastics and paper frontiersin.org. However, these applications are linked to related isomers or reaction products, not specifically to this compound.

Theoretical and Computational Studies of 3 Heptylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and predict the reactivity of molecules. These methods approximate the solution to the Schrödinger equation, providing information about the distribution of electrons within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases scispace.com. Unlike traditional methods that rely on complex many-electron wave functions, DFT focuses on the electron density distribution, which is a much simpler quantity scispace.com. This makes DFT computationally less demanding for larger systems while still providing a high level of accuracy for many properties.

For a molecule like 3-Heptylphenol, DFT calculations can provide valuable information about its ground state electronic structure, including:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles, determining the most stable spatial arrangement of atoms.

Electron Density Distribution: Mapping the electron density throughout the molecule, which helps identify areas of high and low electron concentration.

Molecular Orbitals: Calculation of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of HOMO and LUMO are particularly important as they are related to a molecule's reactivity; a smaller energy gap between HOMO and LUMO often indicates higher reactivity researchgate.net.

Electrostatic Potential: Generation of molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and can indicate potential sites for electrophilic and nucleophilic attack ijcce.ac.irekb.eg.

Global Reactivity Descriptors: Calculation of descriptors such as electronegativity, chemical hardness, global softness, and electrophilicity index, which provide quantitative measures of a molecule's reactivity ijcce.ac.irekb.eg. Electrophilicity, for instance, measures the propensity of a molecule to accept electrons ijcce.ac.ir.

By analyzing these electronic structure properties obtained from DFT calculations, researchers can gain insights into how this compound might behave in chemical reactions, including predicting potential reaction pathways and the relative ease with which it might undergo different types of reactions. DFT has been shown to predict theoretical properties that agree well with experimental spectroscopic findings and is considered accurate for predicting electronic and chemical properties when using appropriate functionals and basis sets researchgate.net.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques used to study the behavior of molecules, including their dynamics, interactions, and conformational preferences pharmdbm.com. These methods treat molecules as collections of atoms governed by classical or quantum mechanical principles.

Prediction of Molecular Interactions and Conformational Analysis

Molecular modeling is a broad term that allows scientists to visualize and simulate molecular behavior using computational methods pharmdbm.com. It involves representing molecular structures numerically and applying equations from quantum and classical physics to simulate their properties and behavior at an atomic level pharmdbm.com.

Conformational analysis is a key application of molecular modeling, focusing on the study of the three-dimensional shapes molecules can adopt due to rotation around single bonds fiveable.megoogle.compharmdbm.com. These different spatial arrangements are called conformers, and they are interconvertible without breaking covalent bonds fiveable.me. The specific conformation a molecule adopts is influenced by factors such as steric hindrance, electronic effects, and intramolecular interactions fiveable.me.

For this compound, conformational analysis using molecular modeling techniques can help:

Identify Stable Conformers: Determine the lowest energy (most stable) conformers by systematically exploring the potential energy surface as dihedral angles change google.compharmdbm.com.

Assess Conformational Flexibility: Understand the range of possible shapes the molecule can take and the energy barriers between different conformers. This is particularly relevant for the flexible heptyl chain.

Predict Molecular Interactions: Simulate how this compound might interact with other molecules, such as solvents or biological targets. This involves considering non-bonded interactions like van der Waals forces and electrostatic interactions chemistrydocs.compharmdbm.com. Including electrostatic interactions in conformational analysis can be complex as atomic charges are sensitive to the spatial environment chemistrydocs.com.

Techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed for conformational analysis and studying molecular interactions ic.ac.ukchemistrydocs.com. Molecular mechanics breaks down pairwise interactions into bonded and non-bonded components, including electrostatic and van der Waals interactions pharmdbm.com. Molecular dynamics simulates the movement of atoms over time, providing insights into the dynamic nature of molecular conformations and interactions. While the provided search results discuss these methods generally and in the context of other molecules, their application to this compound would follow these established principles to understand its preferred conformations and how its shape might influence its physical and chemical properties.

Thermochemical Studies

Thermochemical studies are concerned with the heat changes associated with chemical reactions and physical transformations. Both experimental and computational methods are used to determine thermochemical properties such as enthalpies of formation, combustion, and vaporization.

Experimental and Computational Approaches for Thermochemical Properties

Determining the thermochemical properties of a compound like this compound is crucial for understanding its stability and energy balance in reactions. Experimental methods, such as calorimetry (e.g., combustion calorimetry), can directly measure heat changes nih.gov.

Computational methods provide an alternative or complementary approach to determine thermochemical properties. Quantum chemical calculations, including DFT, can be used to calculate the energies of molecules, from which thermochemical properties like enthalpy of formation can be derived nih.gov. These computational approaches often involve calculating the total energy of the molecule in its standard state and relating it to the energies of its constituent elements.

Computational thermochemistry can:

Predict Enthalpies of Formation: Estimate the standard enthalpy change when a compound is formed from its elements in their standard states.

Calculate Reaction Enthalpies: Determine the heat absorbed or released during a chemical reaction involving this compound based on the calculated enthalpies of the reactants and products.

Study Bond Dissociation Energies: Calculate the energy required to break specific chemical bonds within the molecule, which is relevant for understanding its stability and reactivity, particularly in radical reactions researchgate.net.

Experimental and computational thermochemical studies can be mutually validated, with computational results often showing good agreement with experimental data nih.gov. While specific experimental or computational thermochemical data for this compound were not found in the provided snippets, these established methods would be applied to determine its thermochemical profile.

Future Research Trajectories and Challenges in 3 Heptylphenol Chemistry

Advancements in Sustainable Synthesis Protocols

The conventional synthesis of 3-Heptylphenol, like other LCAPs, typically involves the Friedel-Crafts alkylation of phenol (B47542) with heptene, often utilizing strong acid catalysts. wikipedia.org This process, while effective, raises environmental concerns related to catalyst disposal and the use of harsh reaction conditions. The future of this compound synthesis is geared towards the adoption of greener and more sustainable practices.

Key research directions in this area include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, offers a promising alternative to traditional homogeneous catalysts. Zeolites can be easily separated from the reaction mixture and regenerated, reducing waste and improving process efficiency. rsc.org Research into the optimal zeolite structure and reaction conditions for the selective alkylation of phenol with heptene is a critical area of investigation.

Bio-based Feedstocks: A significant advancement in sustainable chemistry is the utilization of renewable resources. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds, including phenols. researchgate.netuobasrah.edu.iq Developing processes for the depolymerization of lignin to produce phenol, which can then be alkylated to form this compound, represents a key trajectory towards a bio-based chemical industry. researchgate.netuobasrah.edu.iq

Green Solvents: The principles of green chemistry encourage the use of environmentally benign solvents. uobasrah.edu.iq Research into the use of ionic liquids or supercritical fluids as reaction media for the synthesis of this compound could lead to processes with reduced environmental impact. researchgate.net

Table 1: Comparison of Synthesis Protocols for Alkylphenols

| Parameter | Conventional Method | Sustainable Approach |

|---|---|---|

| Catalyst | Homogeneous acids (e.g., H2SO4, HF) | Heterogeneous catalysts (e.g., Zeolites) |

| Feedstock | Petroleum-based phenol and alkenes | Lignin-derived phenol, bio-based alkenes |

| Solvent | Organic solvents | Green solvents (e.g., ionic liquids) |

| Waste Generation | High | Low |

| Catalyst Recyclability | Difficult | Easy |

Comprehensive Elucidation of Environmental Transformation Networks

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. Research in this area is focused on mapping the complex network of transformation pathways that the compound undergoes in various environmental compartments.

Future research will likely focus on:

Biodegradation Pathways: The microbial degradation of phenolic compounds is a key process in their removal from the environment. academicjournals.orgnih.gov Studies on the biodegradation of phenol suggest that the process is often initiated by hydroxylation to form catechol, which is then subject to ring cleavage via either the ortho or meta pathway. nih.govresearchgate.net Identifying the specific microorganisms and enzymatic pathways involved in the degradation of this compound is a primary research goal.

Photodegradation: The breakdown of chemical compounds by light, or photodegradation, is another important environmental transformation process. The photocatalytic degradation of a related isomer, 4-n-heptylphenol, has been demonstrated, indicating that this is a viable degradation pathway. researchgate.net Further research is needed to understand the photodegradation kinetics and byproducts of this compound under various environmental conditions. mdpi.comcabidigitallibrary.orgmdpi.com

Metabolite Identification: The transformation of this compound in the environment can lead to the formation of various metabolites, which may have their own toxicological profiles. The identification and characterization of these transformation products are essential for a complete understanding of the environmental impact of this compound.

Table 2: Potential Environmental Transformation Pathways of this compound

| Transformation Process | Description | Potential Byproducts |

|---|---|---|

| Biodegradation | Microbial breakdown of the compound. | Catechol derivatives, ring-cleavage products |

| Photodegradation | Breakdown by sunlight, potentially aided by photocatalysts. | Hydroxylated derivatives, smaller organic molecules |

| Metabolism in Organisms | Transformation within living organisms. | Conjugated metabolites (e.g., glucuronides, sulfates) |

Development of Next-Generation Isomer-Specific Analytical Tools

This compound can exist as various isomers depending on the branching of the heptyl group and its position on the phenol ring. Different isomers can exhibit distinct environmental behaviors and toxicities, making their separation and quantification a significant analytical challenge. nih.gov

Future advancements in this area will likely involve: